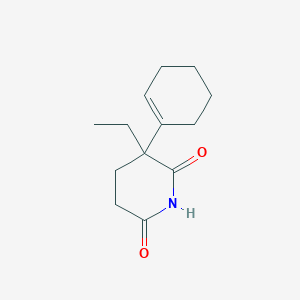
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is an organic compound with a unique structure that combines a cyclohexene ring with a piperidinedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or toluene
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding diketones.
Reduction: Reduction can yield the corresponding dihydropiperidinedione.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in dry ether.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of dihydropiperidinedione.
Substitution: Formation of substituted piperidinediones.
Applications De Recherche Scientifique
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A versatile intermediate in organic synthesis.
Cyclohexanone: Used in the production of nylon and other polymers.
2-(1-Cyclohexenyl)ethylamine: Investigated for its potential biological activity.
Uniqueness
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is unique due to its combined cyclohexene and piperidinedione structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Numéro CAS |
90355-50-3 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(cyclohexen-1-yl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H19NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h6H,2-5,7-9H2,1H3,(H,14,15,16) |
Clé InChI |
CLTRUQQCMYZGCK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(=O)NC1=O)C2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


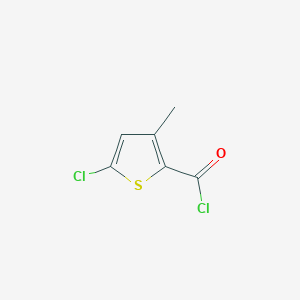
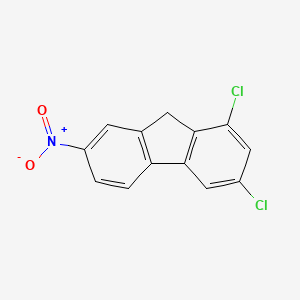

![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
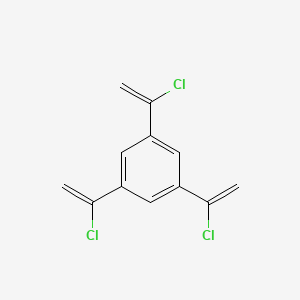
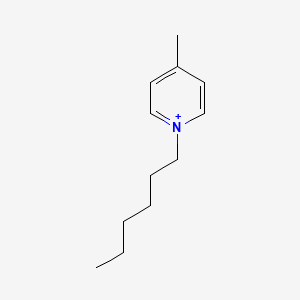
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
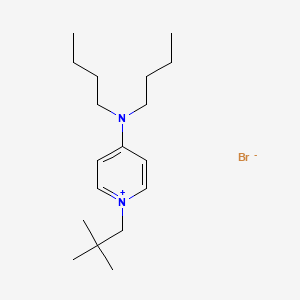
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
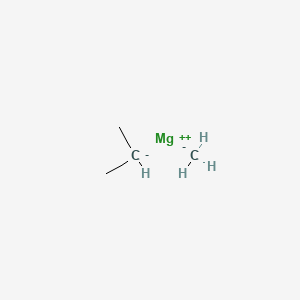
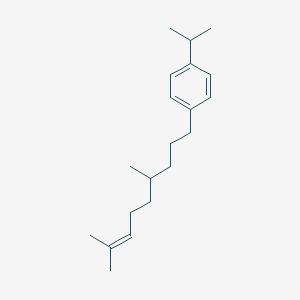
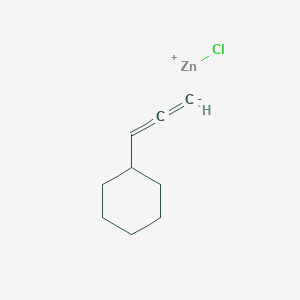
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
